molecular formula C17H18N10 B12272327 4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B12272327
M. Wt: 362.4 g/mol
InChI Key: UQQJIOIEZPHAQB-UHFFFAOYSA-N
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Description

4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and antiproliferative properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step reactions. One common method includes the cyclization of aryl methyl ketones with 5-aminopyrazoles and enaminones under iodine-promoted conditions . This method is advantageous due to its simplicity and good substrate compatibility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-d]pyrimidin-4-amine: Known for its enzyme inhibition properties.

    3-ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-1-yl)pyrimidine: Exhibits similar biological activities.

Uniqueness

4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is unique due to its specific structural features that confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C17H18N10

Molecular Weight

362.4 g/mol

IUPAC Name

1-methyl-4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C17H18N10/c1-24-16-13(10-23-24)17(21-12-20-16)26-7-5-25(6-8-26)14-9-15(19-11-18-14)27-4-2-3-22-27/h2-4,9-12H,5-8H2,1H3

InChI Key

UQQJIOIEZPHAQB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=NC=NC(=C4)N5C=CC=N5

Origin of Product

United States

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